molecular formula C17H20ClN5O3 B295438 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B295438
Molekulargewicht: 377.8 g/mol
InChI-Schlüssel: RCOGJMMOSDHCRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-024322, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a vital role in regulating the cell cycle, making them an attractive target for cancer therapy. AG-024322 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting CDKs, which are enzymes that regulate the cell cycle. By inhibiting CDKs, this compound prevents cancer cells from dividing and growing, leading to cell death. This compound has been shown to specifically target CDK2 and CDK9, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its ability to selectively target CDKs, making it a potentially safer and more effective cancer therapy than traditional chemotherapy. However, one limitation is that it may not be effective in all types of cancer, as some cancer cells may be resistant to CDK inhibition.

Zukünftige Richtungen

There are several potential future directions for research on 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of combination therapies, where this compound is used in combination with other anticancer agents to enhance its effectiveness. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its bioavailability. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical settings.

Synthesemethoden

The synthesis of 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the purine ring system, followed by the introduction of the 4-chlorobenzyl and 2-hydroxyethyl(methyl)amino groups. The final product is obtained by purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to enhance the effectiveness of other anticancer agents when used in combination.

Eigenschaften

Molekularformel

C17H20ClN5O3

Molekulargewicht

377.8 g/mol

IUPAC-Name

1-[(4-chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H20ClN5O3/c1-20(8-9-24)16-19-14-13(21(16)2)15(25)23(17(26)22(14)3)10-11-4-6-12(18)7-5-11/h4-7,24H,8-10H2,1-3H3

InChI-Schlüssel

RCOGJMMOSDHCRR-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C

Kanonische SMILES

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.